molecular formula C4H9F2N B1492977 1,1-Difluoro-N-methylpropan-2-amine CAS No. 1516816-42-4

1,1-Difluoro-N-methylpropan-2-amine

Cat. No.: B1492977
CAS No.: 1516816-42-4
M. Wt: 109.12 g/mol
InChI Key: ZIUSYMCNVQDNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Difluoro-N-methylpropan-2-amine is an organic compound with the molecular formula C4H9F2N It is a fluorinated amine, characterized by the presence of two fluorine atoms and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-N-methylpropan-2-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1,1-difluoro-2-propanone with methylamine under specific reaction conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-N-methylpropan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding fluorinated carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce amines or alcohols as major products.

  • Substitution: Substitution reactions can result in the formation of various fluorinated amines or ethers.

Scientific Research Applications

1,1-Difluoro-N-methylpropan-2-amine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

  • Biology: The compound can be employed in biological studies to investigate the effects of fluorinated amines on biological systems.

  • Industry: The compound is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 1,1-Difluoro-N-methylpropan-2-amine exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,1-Difluoro-N-ethylpropan-2-amine

  • 1,1-Difluoro-N-propylpropan-2-amine

  • 1,1-Difluoro-N-butylpropan-2-amine

Properties

IUPAC Name

1,1-difluoro-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-3(7-2)4(5)6/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSYMCNVQDNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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